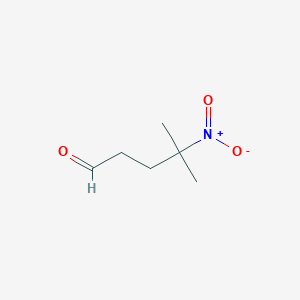

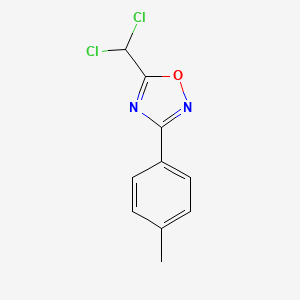

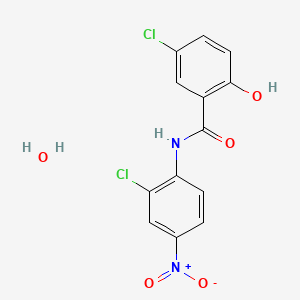

![molecular formula C16H10BrClN4 B1357205 8-Brom-6-(2-Chlorphenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin CAS No. 919973-69-6](/img/structure/B1357205.png)

8-Brom-6-(2-Chlorphenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-Desmethyl-Phenazolam hat mehrere Anwendungen in der wissenschaftlichen Forschung:

- Chemie : Es wird als analytischer Referenzstandard in verschiedenen chemischen Analysen und Experimenten verwendet .

- Biologie : Es wird auf seine insektiziden Eigenschaften und möglichen Auswirkungen auf biologische Systeme untersucht .

- Medizin : Als Benzodiazepin-Derivat wird es auf seine potenziellen pharmakologischen Wirkungen erforscht .

- Industrie : Es wird bei der Herstellung von Pestiziden für den landwirtschaftlichen und häuslichen Gebrauch eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von 1-Desmethyl-Phenazolam beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Als Benzodiazepin-Derivat interagiert es wahrscheinlich mit den Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem, was zu seinen insektiziden Wirkungen führt . Die genauen molekularen Zielstrukturen und -pfade, die beteiligt sind, werden noch untersucht.

Wirkmechanismus

Target of Action

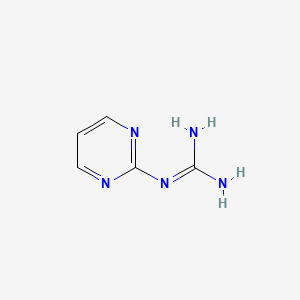

The primary target of 1-demethyl phenazolam, a triazole analogue of the benzodiazepine class, is the central nervous system (CNS). It acts on the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor .

Mode of Action

1-demethyl phenazolam enhances the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . It binds to the GABA-A receptor, increasing the frequency of the chloride channel opening within the receptor complex. This action allows more chloride ions to enter the neuron, making it more resistant to excitation .

Biochemical Pathways

The compound’s action on the GABA-A receptor affects several biochemical pathways. By enhancing GABAergic inhibition through increasing the frequency of chloride channel opening, it leads to hyperpolarization of neurons and a decrease in neuronal excitability. This action can affect various downstream effects, including sedation, hypnosis, and anxiolysis .

Pharmacokinetics

The onset of action is typically fast, and the half-life can vary .

Result of Action

The result of 1-demethyl phenazolam’s action is a decrease in anxiety, sedation, muscle relaxation, and prevention of seizures . It is generally used as a sedative to treat severe insomnia .

Action Environment

Environmental factors such as the presence of other drugs, patient’s age, liver function, and genetic factors can influence the compound’s action, efficacy, and stability. For example, co-administration with other CNS depressants can enhance its effects, while liver impairment can prolong its half-life .

Biochemische Analyse

Biochemical Properties

8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity . Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine interacts with various enzymes involved in its metabolism, such as cytochrome P450 enzymes in the liver .

Cellular Effects

8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine affects various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability . This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Furthermore, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine impacts cellular metabolism by affecting the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This results in the inhibition of neuronal firing and a calming effect on the central nervous system. Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine may inhibit or activate specific enzymes, further modulating its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine change over time. The compound exhibits stability under controlled conditions, but it may degrade when exposed to light or heat . Long-term studies have shown that prolonged exposure to 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can lead to tolerance, where higher doses are required to achieve the same effect . Additionally, chronic use may result in alterations in cellular function, such as changes in receptor density and enzyme activity .

Dosage Effects in Animal Models

The effects of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it can cause muscle relaxation, ataxia, and respiratory depression . Toxic effects, such as hepatotoxicity and neurotoxicity, have been observed at very high doses . These findings highlight the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound. The interaction of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolism .

Transport and Distribution

Within cells and tissues, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to reach its target sites in the central nervous system . The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can accumulate in specific tissues, influencing its localization and duration of action .

Subcellular Localization

The subcellular localization of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine affects its activity and function. This compound is primarily localized in the cytoplasm and membrane-bound compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine to specific subcellular compartments, where it can interact with its target biomolecules . The localization of the compound within these compartments influences its ability to modulate cellular processes and exert its pharmacological effects .

Vorbereitungsmethoden

The synthesis of 1-demethyl Phenazolam involves several chemical reactions. The most general approaches for the synthesis of phenazines, which include 1-demethyl Phenazolam, are:

- Wohl–Aue method

- Beirut method

- Condensation of 1,2-diaminobenzenes with 2C-units

- Reductive cyclization of diphenylamines

- Oxidative cyclization of 1,2-diaminobenzene/diphenylamines

- Pd-catalyzed N-arylation

- Multicomponent approaches

These methods require specific reaction conditions and reagents, and the process is typically carried out in a laboratory setting with appropriate chemical equipment and safety measures .

Analyse Chemischer Reaktionen

1-Desmethyl-Phenazolam unterliegt verschiedenen chemischen Reaktionen, darunter:

- Oxidation : Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

- Reduktion : Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

- Substitution : Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid).

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

1-Desmethyl-Phenazolam kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

- Phenazolam : Die Stammverbindung, von der 1-Desmethyl-Phenazolam abgeleitet ist .

- Clobromazolam : Ein weiteres Benzodiazepin-Derivat mit sedierenden und hypnotischen Eigenschaften .

- Andere Phenazinderivate : Dazu gehören verschiedene synthetische und natürliche Phenazine mit unterschiedlichen biologischen Aktivitäten .

1-Desmethyl-Phenazolam ist aufgrund seiner spezifischen chemischen Struktur und insektiziden Eigenschaften einzigartig, was es zu einer wertvollen Verbindung für Forschungs- und Industrieanwendungen macht .

Eigenschaften

IUPAC Name |

8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClN4/c17-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)18)19-8-15-21-20-9-22(14)15/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHGSOBPNPCMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016894 | |

| Record name | 1-demethyl phenazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919973-69-6 | |

| Record name | 1-demethyl phenazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.